Product packaging for 3-[2,3-Di(benzyloxy)phenyl]propanenitrile(Cat. No.:CAS No. 249278-33-9)

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

Cat. No.: B1351254
CAS No.: 249278-33-9
M. Wt: 343.4 g/mol
InChI Key: UUJBHBAEOKFBLQ-UHFFFAOYSA-N
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Description

3-[2,3-Di(benzyloxy)phenyl]propanenitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. As a nitrile derivative featuring a propanenitrile chain linked to a 2,3-di(benzyloxy)phenyl group, this compound serves as a versatile synthetic intermediate. The benzyloxy groups can act as protective groups for phenolic hydroxyl functions, which can be selectively removed under controlled conditions to unveil the parent phenol for further chemical modifications. Researchers may utilize this compound in the design and synthesis of more complex molecules for various applications. Similar nitrile-containing structures are frequently explored in medicinal chemistry for the development of bioactive molecules, including receptor antagonists . The specific physical and chemical properties, such as melting point, boiling point, and solubility, for this compound should be verified by the manufacturer. Handling should follow appropriate safety protocols, and reference to the Safety Data Sheet (SDS) is essential before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBHBAEOKFBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384264
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249278-33-9
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 2,3 Di Benzyloxy Phenyl Propanenitrile

Transformations of the Nitrile Functional Group

The cyano group (C≡N) is a cornerstone of synthetic chemistry due to its ability to be converted into a variety of other functional groups. Its electronic structure, featuring a polarized triple bond, makes the carbon atom electrophilic and susceptible to nucleophilic attack.

Hydrolysis and Reduction Reactions

The nitrile moiety can be readily transformed into carboxylic acids, amides, or primary amines through hydrolysis and reduction, respectively.

Hydrolysis: Under acidic or basic aqueous conditions with heating, the nitrile group of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile undergoes hydrolysis. The reaction typically proceeds through an amide intermediate, which can be isolated under milder conditions. Complete hydrolysis yields 3-[2,3-di(benzyloxy)phenyl]propanoic acid. vaia.com

Reduction: The nitrile can be reduced to the corresponding primary amine, 3-[2,3-di(benzyloxy)phenyl]propan-1-amine. This transformation is commonly achieved using powerful hydride reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukchemistrysteps.commasterorganicchemistry.com An alternative method involves catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst like palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk

Table 1: Common Hydrolysis and Reduction Reactions
Reaction TypeReagent(s)Product
Acid-Catalyzed HydrolysisH₃O⁺, Δ3-[2,3-Di(benzyloxy)phenyl]propanoic acid
Base-Catalyzed HydrolysisNaOH(aq), ΔSodium 3-[2,3-di(benzyloxy)phenyl]propanoate
Hydride Reduction1. LiAlH₄ in THF 2. H₂O work-up3-[2,3-Di(benzyloxy)phenyl]propan-1-amine
Catalytic HydrogenationH₂, Pd/C or PtO₂3-[2,3-Di(benzyloxy)phenyl]propan-1-amine

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon of the nitrile group is a target for various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile forms an intermediate imine anion, which, upon acidic work-up, hydrolyzes to a ketone. masterorganicchemistry.comyoutube.com This reaction provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of a wide range of ketones from this compound. libretexts.orglibretexts.org

For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 1-[2,3-di(benzyloxy)phenyl]butan-2-one after hydrolysis. The versatility of this reaction allows for the introduction of various alkyl, aryl, or vinyl groups.

Table 2: Ketone Synthesis via Grignard Reagent Addition
Grignard Reagent (R-MgX)Reagent NameFinal Ketone Product (after hydrolysis)
CH₃MgBrMethylmagnesium bromide1-[2,3-Di(benzyloxy)phenyl]butan-2-one
CH₃CH₂MgBrEthylmagnesium bromide1-[2,3-Di(benzyloxy)phenyl]pentan-3-one
C₆H₅MgBrPhenylmagnesium bromide1-[2,3-Di(benzyloxy)phenyl]-3-phenylpropan-2-one

Cyclization Reactions Involving the Nitrile Group

The nitrile group can participate in intramolecular cyclization reactions, particularly when activated by strong acids. In the case of 3-arylpropanenitriles, treatment with a superacid such as trifluoromethanesulfonic acid (TfOH) can induce an intramolecular Friedel-Crafts-type acylation. researchgate.net The protonated nitrile acts as a potent electrophile that attacks the electron-rich aromatic ring, leading to the formation of a cyclic ketone. For this compound, this reaction would be expected to yield a substituted indanone, with cyclization occurring at one of the activated positions on the aromatic ring.

Reactions Involving the Aromatic Ring System

The phenyl ring, substituted with two activating benzyloxy groups, is primed for electrophilic aromatic substitution, while the benzyloxy groups themselves can be chemically modified.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. uci.edumsu.edu The rate and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring. pressbooks.publibretexts.org

Benzyloxy Groups (-OCH₂Ph): The oxygen atom attached to the ring possesses lone pairs of electrons that can be donated into the aromatic system via resonance. This effect strongly activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. leah4sci.comyoutube.com

Propanenitrile Group (-CH₂CH₂CN): The nitrile group is electron-withdrawing by induction. However, because it is separated from the aromatic ring by a saturated two-carbon chain, its deactivating effect is weak and does not involve resonance with the ring. Such alkyl-type chains are generally considered weak activators or deactivators and are ortho, para-directing. pressbooks.pub

Table 3: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s)Minor Product(s)
NitrationHNO₃, H₂SO₄4-Nitro- and 6-Nitro- derivatives5-Nitro- derivative
BrominationBr₂, FeBr₃4-Bromo- and 6-Bromo- derivatives5-Bromo- derivative
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl- and 6-Acetyl- derivatives5-Acetyl- derivative

Modifications of Benzyloxy Substituents

The benzyl (B1604629) groups in the benzyloxy substituents are commonly employed as protecting groups for hydroxyl functionalities in organic synthesis. They can be selectively removed under various conditions to reveal the free phenols.

Catalytic Hydrogenolysis: A widely used method for debenzylation is catalytic transfer hydrogenation. This involves treating the compound with a palladium on carbon catalyst (Pd/C) in the presence of a hydrogen source. researchgate.net Common hydrogen donors include hydrogen gas (H₂), ammonium (B1175870) formate (B1220265) (HCOONH₄), or isopropanol. mdma.chresearchgate.net This method is generally mild and efficient, converting the benzyloxy groups to hydroxyl groups and producing toluene (B28343) as a byproduct. Depending on the reaction conditions, it may be possible to selectively remove one benzyl group or both simultaneously.

Lewis Acid Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving benzyl ethers. researchgate.netlookchem.com This reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). It offers an alternative to hydrogenolysis, particularly for molecules containing other functional groups that might be sensitive to reduction.

Table 4: Debenzylation Methods and Products
MethodReagentsProduct(s)
Catalytic HydrogenolysisH₂, Pd/C, Ethanol3-(2,3-Dihydroxyphenyl)propanenitrile
Transfer HydrogenationHCOONH₄, Pd/C, Methanol3-(2,3-Dihydroxyphenyl)propanenitrile
Lewis Acid CleavageBBr₃, CH₂Cl₂3-(2,3-Dihydroxyphenyl)propanenitrile

Derivatization Strategies for Structural Diversification

The strategic modification of this compound is key to diversifying its structure for various applications in chemical synthesis. Derivatization can be targeted at its three main reactive centers: the nitrile group, the adjacent methylene (B1212753) bridge, and the substituted phenyl ring.

Introduction of Additional Functionalities

The introduction of new functional groups can be achieved through several pathways, leveraging the inherent reactivity of the molecule.

Reactions at the Nitrile Group: The cyano group is a versatile precursor to other important functionalities. It can be hydrolyzed under acidic or basic conditions to yield a primary amide or, upon further reaction, a carboxylic acid. libretexts.orgfiveable.me Alternatively, the nitrile can undergo reduction, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to produce a primary amine, 3-[2,3-di(benzyloxy)phenyl]propan-1-amine. libretexts.org The nitrile carbon is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, which, after hydrolysis of the intermediate imine, yield ketones. fiveable.me

Reactions at the α-Carbon: The protons on the carbon atom adjacent (alpha) to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base (e.g., sodium hydride or lithium diisopropylamide) to form a resonance-stabilized carbanion. youtube.com This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce alkyl substituents at the alpha position. youtube.com

Reactions on the Aromatic Ring: The phenyl ring is substituted with two benzyloxy groups, which are electron-donating and act as activating ortho-, para-directors for electrophilic aromatic substitution (EAS). youtube.comlibretexts.org This allows for the introduction of substituents such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups onto the aromatic ring. The precise location of substitution is determined by the combined directing effects of the existing groups and steric considerations.

The table below summarizes potential derivatization reactions for introducing new functionalities.

Reactive Site Reaction Type Typical Reagents Resulting Functional Group
Nitrile GroupHydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid (-COOH) / Amide (-CONH₂)
Nitrile GroupReductionLiAlH₄; or H₂, Metal CatalystPrimary Amine (-CH₂NH₂)
Nitrile GroupGrignard Reaction1. RMgX; 2. H₃O⁺Ketone (-C(=O)R)
α-CarbonAlkylation1. NaH or LDA; 2. R-Xα-Alkyl Substitution
Aromatic RingNitrationHNO₃, H₂SO₄Nitro Group (-NO₂)
Aromatic RingHalogenationBr₂, FeBr₃Bromo Group (-Br)

Formation of Condensed Heterocyclic Systems

The functional groups within this compound and its immediate derivatives serve as powerful synthons for the construction of heterocyclic rings. The nitrile group, in particular, is a cornerstone for many cyclization strategies.

One prominent method for forming a heterocyclic system from an activated nitrile is the Gewald reaction . organic-chemistry.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. arkat-usa.orgresearchgate.net In this context, this compound could serve as the activated nitrile component, reacting with a carbonyl compound and sulfur to produce a highly functionalized thiophene (B33073) ring fused or linked to the dibenzyloxy-phenyl moiety.

Another relevant strategy is the Thorpe-Ziegler reaction , which involves the intramolecular cyclization of a dinitrile to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.in While the parent compound is not a dinitrile, it could be derivatized—for example, by introducing a cyanomethyl group onto the alpha-carbon—to create a suitable precursor for an intramolecular Thorpe-Ziegler cyclization, leading to a condensed cyclopentanone (B42830) or cyclohexanone (B45756) ring system. synarchive.comresearchgate.net

Furthermore, derivatives of the parent compound can be used in cyclization cascades. For instance, the reduction of the nitrile to a primary amine, followed by the introduction of a carbonyl group on the side chain, could set the stage for an intramolecular condensation to form cyclic imines, such as dihydropyridines or other related N-heterocycles.

The following table outlines potential strategies for forming condensed heterocyclic systems.

Named Reaction / Strategy Required Precursor Features Potential Heterocyclic Product
Gewald Reactionα-Methylene Nitrile + Carbonyl Compound + SulfurSubstituted 2-Aminothiophene
Thorpe-Ziegler ReactionDinitrile (derived from parent compound)Cyclic Ketone (via enamine intermediate)
Intramolecular CondensationAmine and Carbonyl groups in the same moleculeCyclic Imine (e.g., Dihydropyridine)

Regioselectivity and Stereoselectivity in Reactions of Substituted Propanenitriles

The reactions of substituted propanenitriles, including this compound, are often governed by principles of regioselectivity and stereoselectivity, which determine the spatial and positional outcome of chemical transformations.

Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over other possible positions. youtube.com In the context of this compound, regioselectivity is most relevant during electrophilic aromatic substitution (EAS). The two benzyloxy groups at positions 2 and 3 of the phenyl ring are strong ortho-, para-directing activators. Their combined influence directs incoming electrophiles to the positions that are electronically enriched and sterically accessible.

The C2-benzyloxy group directs to positions 3 (already substituted) and 6.

The C3-benzyloxy group directs to positions 2 (already substituted) and 4.

Therefore, the most likely positions for substitution are C4 and C6. The final product distribution would depend on the specific electrophile and reaction conditions, with the less sterically hindered position often being favored. libretexts.orgrsc.org

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. This is particularly relevant when a new chiral center is created. For a molecule like this compound, a chiral center can be generated at the α-carbon (C2 of the propane (B168953) chain) through reactions like alkylation.

Diastereoselectivity arises when a molecule that already contains a stereocenter undergoes a reaction to create a second one. The existing center can influence the reaction's transition state, favoring the formation of one diastereomer over the other.

Enantioselectivity occurs when a reaction on an achiral starting material produces a chiral product as an unequal mixture of enantiomers. This is typically achieved by using a chiral catalyst, reagent, or solvent that differentiates between the enantiomeric transition states leading to the products. acs.org For example, the deprotonation of the α-carbon with a chiral base followed by alkylation could proceed enantioselectively.

The table below details the factors influencing selectivity in reactions of substituted propanenitriles.

Selectivity Type Relevant Reaction Controlling Factors Predicted Outcome
RegioselectivityElectrophilic Aromatic SubstitutionElectronic Effects (ortho-, para-direction), Steric HindranceSubstitution favored at C4 and C6 positions of the phenyl ring.
Stereoselectivityα-AlkylationUse of Chiral Catalysts/Bases, Influence of Existing StereocentersPreferential formation of one enantiomer or diastereomer.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical structure, connectivity, and dynamics of a molecule. For 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the aliphatic protons of the propanenitrile chain.

The aromatic region (typically δ 6.8-7.5 ppm) would show signals for the three protons on the disubstituted phenyl ring and the ten protons of the two benzyl (B1604629) groups. The protons on the 2,3-disubstituted phenyl ring would likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The protons of the two benzyl groups would also contribute to this region, likely as multiplets.

The benzylic methylene protons (O-CH₂-Ph) are expected to appear as two distinct singlets or an AB quartet around δ 5.0-5.2 ppm, as the two benzyloxy groups are chemically non-equivalent. The aliphatic protons of the propanenitrile side chain (-CH₂-CH₂-CN) would present as two triplets. The methylene group adjacent to the aromatic ring (-Ar-CH₂) would be expected around δ 2.9 ppm, while the methylene group adjacent to the nitrile function (-CH₂-CN) would likely appear slightly further downfield, around δ 2.6 ppm, due to the deshielding effect of the nitrile group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5-6.8 m 13H Aromatic-H
~5.2-5.0 s or ABq 4H O-CH₂-Ph
~2.9 t 2H Ar-CH₂-

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The nitrile carbon (-CN) is expected to have a characteristic chemical shift in the range of δ 117-120 ppm. The aromatic carbons would appear in the δ 120-150 ppm region. The quaternary carbons of the substituted phenyl ring, particularly those attached to the oxygen atoms of the benzyloxy groups (C-2 and C-3), would be found at the lower field end of this range. The carbons of the two benzyl groups would also resonate in this region.

The benzylic methylene carbons (O-CH₂) would be expected around δ 70-75 ppm. The aliphatic carbons of the propanenitrile chain would appear at higher field, with the carbon adjacent to the aromatic ring (-Ar-CH₂) around δ 25-30 ppm and the one adjacent to the nitrile group (-CH₂-CN) around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~150-120 Aromatic-C & C-O
~120-117 -CN
~75-70 O-CH₂-Ph
~30-25 Ar-CH₂-

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the propanenitrile side chain and within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. Further confirmation of the quaternary carbons and long-range connectivities could be achieved through an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and, when used together, can offer a more complete picture of the molecular vibrations.

The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the nitrile and aromatic groups. The nitrile group (-C≡N) exhibits a characteristic stretching vibration that is typically strong and sharp in the IR spectrum, appearing in the range of 2260-2240 cm⁻¹. In the Raman spectrum, this band is also usually strong.

The aromatic rings would give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a group of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl ring would influence the exact positions and intensities of these bands. The presence of the ether linkages (Ar-O-CH₂) would be indicated by C-O stretching vibrations, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
3100-3000 Aromatic C-H stretch Medium Medium
2950-2850 Aliphatic C-H stretch Medium Medium
2260-2240 -C≡N stretch Strong, Sharp Strong
1600-1450 Aromatic C=C stretch Medium to Strong Medium to Strong
1275-1200 Asymmetric C-O stretch Strong Medium

Note: This is a predicted data table based on typical vibrational frequencies. Actual experimental values may vary.

The flexibility of the benzyloxy groups and the propanenitrile side chain allows for multiple possible conformations of the molecule. Vibrational spectroscopy can be sensitive to these conformational changes. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the preferred three-dimensional structure of the molecule in the solid state (from IR and Raman of solids) or in solution. For instance, changes in the fingerprint region (below 1500 cm⁻¹) of the spectra could be correlated with specific rotational isomers of the benzyloxy groups relative to the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's exact molecular weight and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition.

No specific high-resolution mass spectrometry data for this compound was found in the available literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the identity of a compound.

A detailed analysis of the fragmentation pattern for this compound is not available in published research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Electronic Transitions of the Aromatic Chromophore

The aromatic rings within this compound are expected to absorb UV light, leading to electronic transitions (e.g., π → π*). The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

Specific data on the electronic transitions and λmax values for this compound have not been reported.

Analytical Applications of UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis, such as determining the concentration of a substance in a solution, by applying the Beer-Lambert law. It is a common technique in quality control and reaction monitoring.

There are no documented analytical applications using UV-Vis spectroscopy specifically for the quantification or analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

A crystal structure for this compound has not been deposited in crystallographic databases, and no studies detailing its solid-state structure were found.

Computational and Theoretical Investigations of 3 2,3 Di Benzyloxy Phenyl Propanenitrile

Reaction Mechanism Elucidation through Computational Modeling

There is no published literature that uses computational modeling to elucidate the reaction mechanisms involved in the synthesis or potential reactions of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile.

Transition State Characterization

Transition state (TS) characterization is a cornerstone of computational reaction mechanism studies. For a reaction involving this compound, such as its synthesis or subsequent transformation, identifying the transition state is crucial for understanding the reaction's feasibility and kinetics. The process involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

Computationally, this is achieved using quantum chemistry methods like Density Functional Theory (DFT). The geometry of the transition state is optimized, and a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. mdpi.com For instance, in the potential reaction of this compound with a nucleophile, the transition state would feature the partial formation of a new bond to the nitrile carbon and partial breaking of the carbon-nitrogen triple bond. The characterization provides critical data on the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

Table 1: Hypothetical Transition State Characterization Parameters This table illustrates typical data obtained from a transition state calculation for a reaction involving an arylpropanenitrile derivative.

ParameterValueDescription
Method/Basis SetB3LYP/6-311++G(d,p)Level of theory used for the calculation.
ΔE (Activation Energy)25.5 kcal/molThe calculated energy difference between the reactants and the transition state.
Imaginary Frequency-350 cm⁻¹The single negative frequency indicating a true transition state. The vector of this frequency shows the atomic motion over the energy barrier.
Key Bond Distance (e.g., Nu---C)2.15 ÅThe distance of the forming bond in the transition state structure.
Key Bond Angle (e.g., Nu---C≡N)110.5°The angle of approach of the nucleophile (Nu) to the nitrile group.

Reaction Coordinate Analysis

Following the characterization of the transition state, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, is conducted. nih.gov This analysis maps the entire energy profile of the reaction, connecting the reactants, the transition state, and the products. The IRC calculation follows the path of steepest descent from the transition state forwards to the products and backwards to the reactants, confirming that the identified TS correctly links the intended species.

The resulting reaction coordinate diagram plots the potential energy against the reaction coordinate. This provides a visual representation of the reaction mechanism, showing the energy of reactants, products, intermediates, and transition states. For this compound, this analysis could elucidate whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. nih.govresearchgate.net For example, the hydrolysis of the nitrile group could be analyzed to determine the energy barriers for the formation of the intermediate amide and the final carboxylic acid. libretexts.org

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can simulate these solvent effects to predict how the reaction pathway of this compound might change in different environments.

Two primary models are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry. For a molecule with polar groups like the nitrile and ether linkages in this compound, polar solvents would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy compared to non-polar solvents. acs.orgarkat-usa.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific solvent interactions are crucial, this model provides a more detailed and accurate picture.

Studies on similar compounds have shown that changing the solvent can alter reaction mechanisms, for instance, from a dissociative to an associative pathway. arkat-usa.orgresearchgate.net Computational analysis of solvent effects would be critical in predicting the optimal reaction conditions for transformations of this compound.

Molecular Docking and Ligand-Target Interaction Analysis (Methodological Principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netmdpi.com It is a fundamental tool in structure-based drug design for predicting binding modes and affinities. mdpi.com

The methodological principles involve several key steps:

Preparation of Receptor and Ligand: The three-dimensional structures of both the target protein and the ligand are required. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor. mdpi.com These algorithms use different search strategies, such as incremental construction, to place the ligand in the most favorable positions.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. The poses are then ranked, with the lowest energy score typically representing the most likely binding mode. mdpi.com

The analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective molecules. figshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Arylpropanenitrile Derivatives (Methodological Principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a class of compounds like arylpropanenitrile derivatives, a QSAR model could predict their activity (e.g., enzyme inhibition, toxicity) based on calculated properties. figshare.com

The principles of developing a robust QSAR model are outlined by the OECD and include:

A Defined Endpoint: The model must predict a specific and well-defined biological activity (e.g., IC50, LD50). researchgate.net

An Unambiguous Algorithm: The relationship between the molecular descriptors and the activity must be clearly defined by a transparent mathematical model, such as Multiple Linear Regression (MLR) or machine learning algorithms. semanticscholar.org

A Defined Domain of Applicability: The model is only reliable for predicting the activity of compounds that are structurally similar to the training set used to build the model. This chemical space is known as the applicability domain. researchgate.net

Appropriate Measures of Goodness-of-Fit, Robustness, and Predictivity: The model's quality is assessed using statistical metrics. Internal validation (e.g., cross-validation) checks the model's robustness, while external validation (using an independent test set) assesses its predictive power. researchgate.net

A Mechanistic Interpretation (if possible): The molecular descriptors used in the model should ideally provide insight into the underlying mechanism of action. semanticscholar.org

For arylpropanenitrile derivatives, descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A successful QSAR model would allow for the rapid virtual screening of new derivatives to prioritize which compounds to synthesize and test experimentally. figshare.com

Synthetic Utility and Advanced Applications of 3 2,3 Di Benzyloxy Phenyl Propanenitrile in Chemical Synthesis

Precursor in Complex Molecule Synthesis

The structure of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile suggests its potential as a valuable precursor in the multistep synthesis of more complex molecular architectures. The two benzyloxy groups serve as protecting groups for the hydroxyl functionalities on the phenyl ring. These can be selectively removed under specific reaction conditions, unmasking the reactive catechol group for further functionalization.

Although no direct application of this compound in the synthesis of natural product scaffolds has been reported, its core structure is related to various classes of natural products. The 2,3-dihydroxyphenyl moiety, which can be revealed by debenzylation, is a key component of many flavonoids, alkaloids, and other polyphenolic compounds. The three-carbon nitrile chain can be chemically manipulated to construct various side chains or to form part of a larger ring system commonly found in natural products.

Arylpropanenitriles are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, reduction to amines, or participate in cyclization reactions. For instance, the reaction of a propanenitrile derivative with various reagents can lead to the formation of pyridines, pyrimidines, or other nitrogen-containing heterocycles. While specific examples involving this compound are not available, its chemical nature makes it a plausible candidate for such transformations.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The core scaffold of this compound, with its multiple functionalization points, could theoretically be utilized in a DOS strategy. The two benzyloxy groups could be differentially deprotected and derivatized, while the nitrile group and the aromatic ring offer additional sites for chemical modification, leading to a wide array of different molecular structures. However, there is no published evidence of its use in any DOS campaigns.

Development of Chiral Arylpropanenitrile Derivatives

The development of chiral arylpropanenitrile derivatives is an important area of research, as these compounds are often key intermediates in the synthesis of pharmaceuticals. Asymmetric synthesis methodologies can be applied to introduce chirality at the α- or β-position of the propanenitrile chain. While there are no specific reports on the asymmetric synthesis of chiral derivatives from this compound, this remains a potential area for future investigation.

Applications in Materials Chemistry (General Principles for nitrile-containing molecules)

Nitrile-containing molecules have found applications in materials chemistry due to the unique properties of the cyano group. The high polarity and ability of the nitrile group to participate in intermolecular interactions can influence the self-assembly and bulk properties of materials. For example, nitrile functionalities can be incorporated into polymers to enhance their thermal stability and chemical resistance. Furthermore, the nitrile group can be a precursor for the formation of conjugated systems, which are of interest in the development of organic electronic materials. While there are no specific applications of this compound in this field, the presence of the nitrile group suggests its potential as a building block for novel materials.

Mechanistic Research Methodologies for Arylpropanenitrile Derivatives

In Vitro Mechanistic Investigations at the Molecular and Cellular Levels

In vitro studies form the cornerstone of mechanistic elucidation, providing a controlled environment to dissect the direct interactions of a compound with biological macromolecules. These investigations are fundamental to understanding the potential efficacy and mode of action of derivatives like 3-[2,3-Di(benzyloxy)phenyl]propanenitrile.

Enzyme-Substrate Interaction Studies

A primary avenue for the biological activity of arylpropanenitrile derivatives is through the inhibition of specific enzymes. The structural motifs present in this compound, particularly the substituted phenyl ring, suggest it could be a candidate for interacting with enzymes that recognize catecholic or similar structures. A relevant example is Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines. nih.govnih.gov

To investigate such interactions, researchers typically employ a series of well-defined assays. The initial step involves determining the compound's inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic studies are then conducted to elucidate the mechanism of inhibition. By measuring reaction rates at varying substrate and inhibitor concentrations, Lineweaver-Burk plots can be generated. These plots help to distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. tandfonline.comresearchgate.net For instance, studies on other natural product inhibitors of COMT have revealed mixed inhibition mechanisms, suggesting binding to both the free enzyme and the enzyme-substrate complex. tandfonline.comresearchgate.net

The following table illustrates the type of data generated from such studies on exemplary enzyme inhibitors:

InhibitorTarget EnzymeIC50 (µM)Mechanism of Inhibition
Oleanic AcidCOMT4.74Mixed
Betulinic AcidCOMT5.07Mixed
CelastrolCOMT3.89Mixed
Compound 4 (naproxen derivative)5-LOX0.30Not specified

Data sourced from studies on various enzyme inhibitors to exemplify typical research findings. researchgate.netacs.org

Receptor Binding Mechanism Principles

Beyond enzyme inhibition, arylpropanenitrile derivatives may exert their effects by binding to specific cellular receptors. Receptor binding assays are essential to determine the affinity and specificity of a compound for a particular receptor. These assays typically utilize a radiolabeled ligand known to bind to the receptor of interest.

The fundamental principle involves a competition experiment where the unlabeled test compound (e.g., this compound) competes with the radiolabeled ligand for binding to the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor. From this data, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Key parameters derived from receptor binding assays include:

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

Bmax (Maximum Number of Binding Sites): Indicates the total concentration of receptors in the sample.

IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

Ki (Inhibitory Constant): An intrinsic measure of the affinity of a competing ligand for a receptor.

Integration of Mechanistic Data with Chemical Structure Analysis

Understanding the relationship between a molecule's structure and its biological activity is a central goal of medicinal chemistry. Structure-activity relationship (SAR) studies correlate specific structural features of a compound with its mechanistic properties. For benzyloxy derivatives, the position and nature of substituents on the phenyl ring are critical determinants of activity.

For example, in studies of benzyloxyacetic acid derivatives, quantitative structure-activity relationship (QSAR) models have shown that hydrophobic and electronic parameters of substituents significantly influence their biological effects. nih.gov Similarly, research on other compounds with benzyl (B1604629) groups has demonstrated that these moieties can engage in important hydrophobic interactions within the active sites of enzymes. nih.gov

By synthesizing and testing a series of analogs of this compound with modifications to the benzyloxy groups or the propanenitrile side chain, researchers can systematically probe the structural requirements for activity. This integrated approach, combining mechanistic data with structural analysis, is pivotal for optimizing lead compounds and designing more potent and selective agents.

Use of Model Systems for Mechanistic Elucidation

While molecular-level assays provide detailed information about specific interactions, understanding a compound's effect in a more complex biological context requires the use of model systems. These can range from isolated cells to more complex tissue preparations. For instance, investigating the effects of COMT inhibitors often involves using cellular models to assess their ability to modulate dopamine (B1211576) levels. nih.gov The development of transgenic animal models has also become a powerful tool for studying the role of specific enzymes like COMT in both peripheral tissues and the brain. nih.gov These systems allow for the examination of downstream signaling events and metabolic consequences of the initial molecular interaction.

Advanced Analytical Techniques for Mechanistic Studies

Modern analytical chemistry offers powerful tools to probe the intricate details of reaction mechanisms.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical or biochemical transformation. acs.org By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/deuterium), researchers can follow the fate of the labeled portion of the molecule. tandfonline.com

This methodology is invaluable for:

Identifying Metabolites: By analyzing the mass spectra of products formed after administration of the labeled compound to a biological system, metabolites can be unequivocally identified.

Elucidating Reaction Mechanisms: The position of the isotopic label in the products can provide definitive evidence for a proposed reaction pathway.

Quantifying Metabolic Flux: Stable isotope labeling is a key tool in metabolic flux analysis, which explains the flow of elements through metabolic pathways within a cell.

For example, if the nitrile group were labeled, its conversion to other functional groups could be tracked, confirming metabolic pathways. This technique provides a level of detail that is often unattainable through other methods. tandfonline.com

Kinetic Analysis of Chemical and Biochemical Transformations

The kinetic analysis of chemical and biochemical transformations involving arylpropanenitrile derivatives, such as this compound, is crucial for understanding reaction mechanisms, optimizing reaction conditions, and elucidating metabolic pathways. Due to a lack of specific kinetic data for this compound in publicly available literature, this section will focus on the general methodologies that can be applied to study its transformations, drawing on principles from the kinetic analysis of related nitrile-containing compounds.

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be monitored to determine reaction kinetics. libretexts.orgorganicchemistrytutor.com This can occur under acidic, basic, or enzymatic conditions. libretexts.orgd-nb.infonih.gov The rate of these transformations can be determined by monitoring the disappearance of the reactant or the appearance of a product over time. numberanalytics.com

Chemical Transformations:

In a typical chemical transformation, such as acid- or base-catalyzed hydrolysis, the progress of the reaction can be followed using various analytical techniques. numberanalytics.com High-performance liquid chromatography (HPLC) is a common method for separating and quantifying the nitrile reactant and its carboxylic acid product at different time points. The rate of the reaction can then be determined by plotting the concentration of the reactant or product as a function of time.

The rate law for the reaction can be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. solubilityofthings.com For example, in the hydrolysis of an arylpropanenitrile, the concentrations of the nitrile and the catalyst (e.g., H+ or OH-) would be varied. The order of the reaction with respect to each reactant can be determined from these experiments, providing insight into the reaction mechanism. solubilityofthings.com

The effect of temperature on the reaction rate can also be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur.

Interactive Data Table: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of an Arylpropanenitrile

ExperimentInitial [Arylpropanenitrile] (M)Initial [H+] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

This table illustrates how the initial rate of reaction changes with varying reactant concentrations, allowing for the determination of the reaction order.

Biochemical Transformations:

The biochemical transformation of arylpropanenitriles can be studied using enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. nih.govopenbiotechnologyjournal.com The kinetics of these enzymatic reactions are typically analyzed using the Michaelis-Menten model. This involves measuring the initial reaction rate at various substrate (arylpropanenitrile) concentrations while keeping the enzyme concentration constant.

Key kinetic parameters that can be determined include the Michaelis constant (K_M), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.

Interactive Data Table: Example Michaelis-Menten Kinetic Parameters for a Nitrilase with an Arylacetonitrile Substrate

EnzymeSubstrateK_M (mM)V_max (U/mg protein)
Nitrilase Nit09Phenylacetonitrile1.2913.85

This data, for a known nitrilase, showcases the type of kinetic parameters determined in biochemical transformation studies. nih.gov

Structural Biology Approaches for Target Interaction Studies (General principles)

Structural biology techniques are indispensable for understanding how small molecules, such as arylpropanenitrile derivatives, interact with their biological targets at an atomic level. These methods provide a three-dimensional view of the binding mode and the specific interactions that stabilize the ligand-target complex. This information is invaluable for structure-based drug design and for understanding the mechanism of action. The primary techniques employed are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography:

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. wikipedia.org The first step in this process is to obtain a high-quality crystal of the target protein in complex with the ligand of interest, such as an arylpropanenitrile derivative. springernature.com This can be achieved through co-crystallization or by soaking the ligand into a pre-existing crystal of the protein.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded. wikipedia.org By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. Into this map, a model of the protein and the bound ligand can be built and refined, revealing the precise binding orientation of the ligand and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that mediate the binding. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another key technique for studying protein-ligand interactions in solution, which is closer to the physiological environment. nih.govnih.gov NMR can provide information on which parts of the protein and the ligand are involved in the interaction, the affinity of the binding, and the dynamics of the complex. nih.govspringernature.com

One common NMR technique is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.gov In this experiment, a series of NMR spectra of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein are recorded in the presence of increasing concentrations of the ligand. Binding of the ligand to the protein will cause changes in the chemical shifts of the signals from the amino acid residues in the binding site. By mapping these changes onto the protein's structure, the binding site can be identified.

Another powerful NMR technique is the transferred Nuclear Overhauser Effect (trNOE), which can be used to determine the conformation of the ligand when it is bound to the protein.

Other Biophysical Techniques:

In addition to X-ray crystallography and NMR, other biophysical techniques can provide valuable information about ligand-target interactions. Isothermal titration calorimetry (ITC), for instance, directly measures the heat released or absorbed during a binding event. nih.govamericanlaboratory.com This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS). nih.govkhanacademy.org

Interactive Data Table: Overview of Structural Biology and Biophysical Techniques

TechniqueInformation ObtainedAdvantagesLimitations
X-ray CrystallographyHigh-resolution 3D structure of the complex, detailed binding interactions.Provides a precise atomic-level view.Requires well-diffracting crystals, which can be difficult to obtain.
NMR SpectroscopyIdentification of the binding site, ligand conformation, binding affinity, and dynamics.Provides information in a solution state, can study dynamics.Limited to smaller proteins, requires isotopically labeled samples for detailed studies.
Isothermal Titration Calorimetry (ITC)Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of purified protein and ligand.

Q & A

How can researchers optimize the synthesis of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile to improve yield and purity?

Methodological Answer:
A stepwise approach using aromatic aldehyde condensation under inert conditions (e.g., nitrogen atmosphere) with catalysts like Knoevenagel or phase-transfer catalysts can enhance reaction efficiency. Key steps include:

  • Precursor Selection : Use 2,3-dihydroxybenzaldehyde derivatives protected with benzyl groups to ensure regioselectivity.
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) and optimize reaction time to minimize side products.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the nitrile product.
  • Yield Improvement : Adjust stoichiometry of cyanide sources (e.g., KCN or TMSCN) and control temperature (60–80°C) to favor nucleophilic substitution.
    Reference: Synthesis protocols for structurally related nitriles demonstrate these principles .

What advanced spectroscopic and crystallographic techniques are recommended to confirm the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the three-dimensional structure, including bond angles and dihedral angles, to validate the benzyloxy substituent arrangement .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and nitrile carbon signals (δ 115–120 ppm).
  • FT-IR Analysis : Identify the nitrile stretch (C≡N) at ~2240 cm1^{-1} and ether (C-O-C) bands at ~1250 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak) with high-resolution accuracy.

How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the nitrile group may act as an electron-withdrawing group, directing substitution reactions .
  • Electrostatic Potential Maps : Visualize charge distribution to identify regions prone to hydrogen bonding or π-π stacking.
  • Reactivity Validation : Compare DFT-predicted reaction pathways (e.g., hydrolysis of nitrile to amide) with experimental kinetic data. Tools like Gaussian or ORCA are recommended for simulations.

What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). IC50_{50} values can quantify potency .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential.
  • Receptor Binding Studies : Radiolabeled ligand displacement assays can determine affinity for targets like G-protein-coupled receptors (GPCRs).

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Methodological Answer:

  • Standardized Conditions : Replicate experiments under controlled humidity, solvent purity (HPLC-grade), and temperature. For melting points, use differential scanning calorimetry (DSC) to ensure accuracy .
  • Solubility Profiling : Test in multiple solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy at λmax_{\text{max}} for quantification.
  • Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) to identify outliers .

What are the critical safety protocols for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize nitrile residues with 10% sodium hydroxide solution and absorb with vermiculite.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong acids.
  • Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

How can substituent effects (e.g., benzyloxy vs. methoxy groups) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Benzyloxy groups are stronger electron donors than methoxy due to conjugation with the benzyl ring. This can alter reaction rates in nucleophilic aromatic substitution.
  • Steric Considerations : Bulkier benzyl groups may hinder access to active sites in enzyme assays, reducing inhibitory activity.
  • Comparative Studies : Synthesize analogs with varying substituents and compare their bioactivity (e.g., IC50_{50} values) and spectroscopic profiles to establish structure-activity relationships (SAR) .

What strategies can resolve contradictory data in reaction mechanisms proposed for this compound?

Methodological Answer:

  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled nitrile groups to track intermediates in hydrolysis reactions via 15N^{15}\text{N}-NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Validate proposed mechanisms (e.g., nitrile → amide conversion) using transition-state theory in DFT simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.